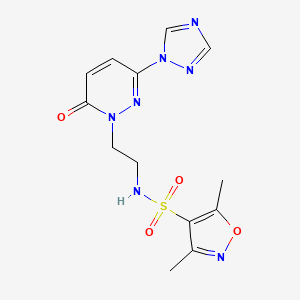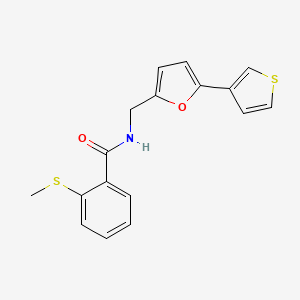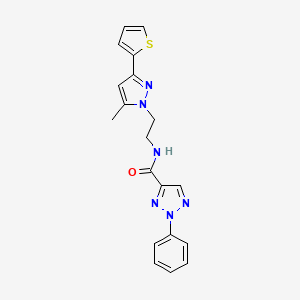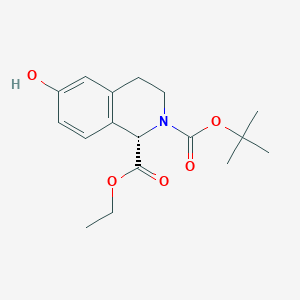
2-O-Tert-butyl 1-O-ethyl (1S)-6-hydroxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-O-Tert-butyl 1-O-ethyl (1S)-6-hydroxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate is a synthetic organic compound of interest in various scientific research fields due to its complex structure and potential applications. As a member of the isoquinoline family, this compound features a dihydro-isoquinoline core with distinctive substituents, lending it unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of 2-O-Tert-butyl 1-O-ethyl (1S)-6-hydroxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate typically begins with the preparation of the isoquinoline skeleton through a Pictet-Spengler condensation reaction. The key steps involve the condensation of an appropriate β-phenylethylamine with an aldehyde in the presence of an acid catalyst. Further functionalization involves protecting group strategies to selectively introduce the tert-butyl and ethyl ester groups at designated positions, followed by selective hydroxylation to introduce the hydroxyl group at the 6-position.
Industrial Production Methods Scaling the synthesis for industrial production involves optimizing reaction conditions for higher yield and purity, employing continuous flow reactors to enhance efficiency and reproducibility. Catalytic systems, such as Lewis acids or organocatalysts, are often used to accelerate reaction rates while maintaining stereochemical integrity.
Chemical Reactions Analysis
Types of Reactions it Undergoes 2-O-Tert-butyl 1-O-ethyl (1S)-6-hydroxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form a keto group.
Reduction: The dihydro-isoquinoline ring can be reduced to form tetrahydro derivatives.
Substitution: Halogenation or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions Used in These Reactions Typical reagents include:
Oxidizing agents: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4)
Substitution reagents: Halides (Br2, Cl2), Nucleophiles (CN-, OH-)
Major Products Formed from These Reactions The major products depend on the reaction type and conditions. Oxidation usually yields a keto derivative, reduction results in tetrahydro-isoquinoline products, and substitution can yield a variety of halogenated or functionalized derivatives.
Scientific Research Applications
2-O-Tert-butyl 1-O-ethyl (1S)-6-hydroxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate has diverse applications across multiple fields:
Chemistry: As a building block for synthesizing more complex molecules, studying reaction mechanisms, and exploring new synthetic methodologies.
Biology: Investigating its biological activity, potential as a therapeutic agent, and interactions with biomolecules.
Medicine: Exploring its pharmacological properties, potential drug development, and therapeutic efficacy in disease models.
Industry: Use as an intermediate in producing fine chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The Mechanism by Which the Compound Exerts Its Effects The compound's mechanism of action is closely related to its structural features. The hydroxyl group and ester moieties interact with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Molecular Targets and Pathways Involved Molecular targets may include enzymes, receptors, and ion channels. The compound might modulate enzymatic activity, inhibit specific pathways, or act as an agonist/antagonist for receptor-mediated processes.
Comparison with Similar Compounds
Comparison with Other Similar Compounds Similar compounds in the isoquinoline family include various dihydro-isoquinoline derivatives and tetrahydro-isoquinoline analogs. These compounds share structural motifs but differ in their substitution patterns, leading to distinct chemical reactivity and biological activity profiles.
List the Similar Compounds
3,4-Dihydroisoquinoline
1,2,3,4-Tetrahydroisoquinoline
N-Methyl-1,2,3,4-tetrahydroisoquinoline
Each of these analogs provides unique insights and comparisons to better understand the chemical and biological properties of 2-O-Tert-butyl 1-O-ethyl (1S)-6-hydroxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate.
Properties
IUPAC Name |
2-O-tert-butyl 1-O-ethyl (1S)-6-hydroxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-5-22-15(20)14-13-7-6-12(19)10-11(13)8-9-18(14)16(21)23-17(2,3)4/h6-7,10,14,19H,5,8-9H2,1-4H3/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPREPHTFMBXEI-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=C(CCN1C(=O)OC(C)(C)C)C=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C2=C(CCN1C(=O)OC(C)(C)C)C=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-CHLOROPHENYL)ACETAMIDE](/img/structure/B2500380.png)
![2-chloro-N-[3-(phenylsulfanyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2500381.png)
![1-(2-Chlorophenyl)-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea](/img/structure/B2500383.png)
![2-(ethylsulfanyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2500385.png)
![8-[(3,5-Dimethylpiperidyl)methyl]-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2500386.png)


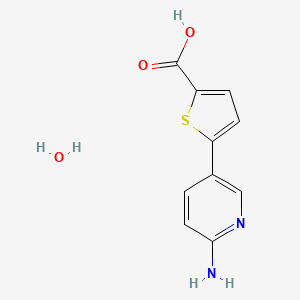
![3-methyl-7-[(4-methylphenyl)methyl]-8-[(prop-2-en-1-yl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2500393.png)
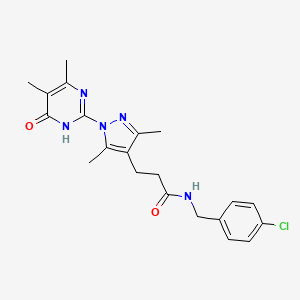
![N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2500395.png)
